Quinoline derivatives have been extensively studied due to their diverse pharmacological properties, which include antagonistic activity on various receptors and potential antitumor effects. The compounds , such as 2,7-Dichloro-3,8-dimethylquinoline, are of particular interest in the development of new therapeutic agents. These compounds are characterized by their quinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which can be modified at different positions to alter their biological activity.
The quinoline derivatives described in the second paper have shown significant potential as antihypertensive agents. The compounds were tested in spontaneously hypertensive rats (SHR), and some derivatives were found to be as effective as prazosin, a well-known antihypertensive drug. The high affinity and selectivity for postjunctional alpha 1-adrenoceptors suggest that these quinoline derivatives could be developed into new medications for the treatment of hypertension2.
The third paper explores the antitumor activity of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with various substituents. These compounds were synthesized and tested against a panel of tumor cells, including human melanoma, ovarian carcinoma, and murine leukemias. Some of the new compounds showed greater potency than azonafide, a known antitumor agent, and displayed favorable toxicity profiles. The study also found that DNA binding strength and lipophilicity of the substituents correlated with cytotoxic potency, providing insights into the design of more effective antitumor drugs3.
As mentioned earlier, certain quinoline derivatives have been identified as selective 5-HT2 antagonists. These compounds could be useful in the treatment of psychiatric disorders, such as schizophrenia and anxiety, where serotonin receptors are implicated. The ability to modulate serotonin activity in the brain through these antagonists opens up possibilities for new therapeutic approaches in neuropsychiatric conditions1.
The compound is classified under various chemical databases, including PubChem and Sigma-Aldrich, which provide detailed information regarding its chemical properties and applications. It has been assigned the CAS number 108097-00-3, which uniquely identifies it in chemical literature and databases .
The synthesis of 2,7-Dichloro-3,8-dimethylquinoline typically involves chlorination reactions of 3,8-dimethylquinoline. The chlorination process can be achieved through electrophilic aromatic substitution, where chlorine atoms are introduced at specific positions on the quinoline ring.
These methods are explored in literature for their effectiveness in producing high-purity compounds with minimal by-products .
The molecular structure of 2,7-Dichloro-3,8-dimethylquinoline features:
These structural details are crucial for understanding its reactivity and potential interactions in biological systems .
2,7-Dichloro-3,8-dimethylquinoline can participate in various chemical reactions due to its electrophilic nature:
Common reagents include:
The mechanism of action for 2,7-Dichloro-3,8-dimethylquinoline is primarily studied in relation to its biological activity:
Research indicates that quinoline derivatives exhibit antimicrobial and anticancer properties. The mechanism often involves:
Quantitative structure-activity relationship (QSAR) studies have been employed to elucidate how structural variations impact biological efficacy .
2,7-Dichloro-3,8-dimethylquinoline finds applications across various fields:
2,7-Dichloro-3,8-dimethylquinoline (CAS 108097-00-3; molecular formula C₁₁H₉Cl₂N) belongs to the quinoline family, characterized by a benzene ring fused to pyridine. This compound features chlorine atoms at positions 2 and 7 and methyl groups at positions 3 and 8, creating a distinct electronic and steric profile. The chlorine atoms enhance electrophilic substitution reactivity and facilitate metal coordination, while the methyl groups influence steric packing and intermolecular interactions. X-ray crystallography of closely related analogs (e.g., 2,4-dichloro-7,8-dimethylquinoline) reveals orthorhombic crystal systems with Pca2₁ space groups and planar molecular configurations (maximum deviation: 0.072 Å). Weak π-π stacking interactions (centroid-centroid distances: 3.791–3.855 Å) dominate crystal packing, as evidenced by unit cell dimensions a = 20.3054 Å, b = 3.9992 Å, c = 25.5743 Å, and V = 2076.77 ų [1] [2].
Table 1: Crystallographic Data for Representative Dichlorodimethylquinoline
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pca2₁ |
Unit Cell Dimensions | a = 20.3054 Å |
b = 3.9992 Å | |
c = 25.5743 Å | |
Volume (ų) | 2076.77 |
π-π Stacking Distance | 3.791–3.855 Å |
Planarity Deviation | ≤0.072 Å |
Functionally, the 2,7-dichloro substitution pattern enhances electrophilicity at C-4, enabling nucleophilic displacement reactions for derivatization. The methyl groups at C-3 and C-8 sterically hinder adjacent positions, directing regioselectivity in cross-coupling reactions. This structural framework is pivotal in materials science (e.g., as ligands in OLEDs) and medicinal chemistry, where quinoline cores exhibit bioactivity [1] [6].
Quinoline derivatives have evolved from antimalarial agents to versatile scaffolds in drug discovery. Early work by Ziegler and Gelfert (1959) demonstrated the synthesis of 2,4-dichloroquinoline from aniline and malonic acid in phosphorus oxychloride—a precursor to modern routes for chlorinated quinolines [1]. The discovery of chloroquine’s anticancer properties (e.g., inhibition of breast cancer cells MDA-MB468) spurred interest in halogenated quinolines. 4-Aminoquinoline derivatives, synthesized via nucleophilic substitution of 4-chloroquinolines, showed potent cytotoxicity (GI₅₀ values <10 μM), establishing structure-activity relationships (SAR) where chloro and methyl substituents enhance cellular uptake and target binding [5].
Notably, 2,8-dimethyl-4,7-dichloroquinoline (CAS 21728-15-4) emerged as a key intermediate for antitumor agents. Recent studies fused such quinolines with 1,3-tropolones via acid-catalyzed reactions with 1,2-benzoquinones, yielding compounds with nanomolar activity against ovarian (OVCAR-3) and colon (HCT 116) cancer lines [3]. This exemplifies the scaffold’s adaptability in multi-target drug design.
Synthesizing 2,7-dichloro-3,8-dimethylquinoline faces three primary challenges:
Regioselectivity in Cyclization: Classical methods like the Doebner-Miller reaction (using 2,3-dimethylaniline and malonic acid in POCI₃) often yield isomeric byproducts. For example, refluxing 2,3-dimethylaniline with malonic acid in POCI₃ produces 2,4-dichloro-7,8-dimethylquinoline as the major product, not the 2,7-isomer [1] [2]. Achieving precise 2,7-dichlorination requires blocking C-4 with directing groups or multi-step halogen dance strategies.
Functional Group Compatibility: Electrophilic substitution at C-5/C-6 is impeded by electron-withdrawing chlorine atoms. Nitration or sulfonation necessitates harsh conditions, risking decomposition. Conversely, nucleophilic displacement at C-2 or C-4 is feasible but competes with side reactions at C-7 when methyl groups are present. For instance, reactions with amines yield mixtures of 4-amino and 7-amino derivatives unless stoichiometry is tightly controlled [5].
Purification of Polychlorinated Byproducts: Reactions with polyhalogenated reagents (e.g., tetrachloro-1,2-benzoquinone) generate inseparable mixtures of trichloro and tetrachloro tropolones. Chromatographic separation fails due to similar polarities, necessitating fractional crystallization or tailored synthetic routes [3].
Table 2: Synthetic Challenges and Mitigation Strategies
Challenge | Mitigation Approach |
---|---|
Regioselective chlorination | Use of ortho-substituted anilines as substrates |
Nucleophilic displacement control | Protecting group strategies at C-4 |
Byproduct separation | Fractional crystallization from DMSO/hexane mixtures |
Advances like Pd-catalyzed C-H activation offer pathways to bypass these issues, but substrate sensitivity remains a constraint [3] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4